molecular formula C17H18O4 B1364068 3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one CAS No. 307549-77-5

3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one

Cat. No.: B1364068
CAS No.: 307549-77-5
M. Wt: 286.32 g/mol
InChI Key: PMICNKBWQJSMMB-UHFFFAOYSA-N
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Description

3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one is a synthetic organic compound belonging to the class of benzochromenones. This compound is characterized by its unique structure, which includes a benzochromenone core with a 1-methyl-2-oxopropoxy substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(3-oxobutan-2-yloxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-10(18)11(2)20-12-7-8-14-13-5-3-4-6-15(13)17(19)21-16(14)9-12/h7-9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMICNKBWQJSMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387403
Record name 3-[(3-Oxobutan-2-yl)oxy]-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307549-77-5
Record name 3-[(3-Oxobutan-2-yl)oxy]-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one
Reactant of Route 3
Reactant of Route 3
3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one
Reactant of Route 4
Reactant of Route 4
3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one
Reactant of Route 5
3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one
Reactant of Route 6
3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one

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